4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a hydroxypropylamino group, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Enone Intermediate: The reaction begins with the condensation of 4-methoxybenzaldehyde with an appropriate ketone under basic conditions to form the enone intermediate.
Bromination: The enone intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Amidation: The brominated enone is reacted with 3-hydroxypropylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The enone moiety can be reduced to form saturated ketones or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylamino group may yield aldehydes or carboxylic acids, while reduction of the enone moiety may produce saturated ketones or alcohols.
Scientific Research Applications
4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-bis(4-methoxyphenyl)aniline: This compound shares the bromine and methoxyphenyl groups but lacks the hydroxypropylamino and enone moieties.
4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide: This compound is similar but has a nitrophenyl group instead of a methoxyphenyl group.
Uniqueness
4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxypropylamino group and the enone moiety allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4/c1-27-17-9-3-14(4-10-17)13-18(20(26)22-11-2-12-24)23-19(25)15-5-7-16(21)8-6-15/h3-10,13,24H,2,11-12H2,1H3,(H,22,26)(H,23,25)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCMKNWCAUKFSS-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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